molecular formula C9H13ClO3Si B3036555 (4-Chlorophenyl)trimethoxysilane CAS No. 35692-30-9

(4-Chlorophenyl)trimethoxysilane

Cat. No.: B3036555
CAS No.: 35692-30-9
M. Wt: 232.73 g/mol
InChI Key: SWYZNMNIUXTWTF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)trimethoxysilane is an organosilicon compound with the molecular formula C9H13ClO3Si. It is a colorless to pale yellow liquid that is primarily used as a surface treatment agent to improve the adhesion between organic materials and inorganic substrates such as glass and silicon rubber . This compound is also utilized as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorophenyl)trimethoxysilane can be synthesized through the reaction of phenyltrimethoxysilane with chlorobenzene. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of a fixed bed reactor where silicon powder and a nano-copper catalyst are used. The process includes steps such as wet chemical reduction to prepare the nano-copper, followed by the reaction with chlorobenzene to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)trimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Iodides: For Hiyama cross-coupling reactions.

    Water: For hydrolysis reactions.

Major Products

The major products formed from these reactions include substituted aryl compounds and siloxane polymers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic substrates, enhancing adhesion and surface properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)trimethoxysilane is unique due to the presence of the chlorine substituent, which can influence its reactivity and the properties of the resulting products. The methoxy groups also provide different hydrolysis and condensation characteristics compared to ethoxy groups, making it suitable for specific applications where rapid hydrolysis and strong adhesion are required .

Properties

IUPAC Name

(4-chlorophenyl)-trimethoxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYZNMNIUXTWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)Cl)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294063
Record name 1-Chloro-4-(trimethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35692-30-9
Record name 1-Chloro-4-(trimethoxysilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35692-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(trimethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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